4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tert-Butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It is used to protect hydroxyl groups from reacting during a chemical reaction . The compound you mentioned seems to be a benzamide derivative with a TBDMS-protected hydroxyl group.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding alcohol or phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . The exact synthesis procedure for “4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of such compounds typically includes a benzamide core with a TBDMS-protected hydroxyl group attached. The exact structure would depend on the position of the groups on the benzene ring .Chemical Reactions Analysis
TBDMS ethers are stable to a variety of reaction conditions, but can be cleaved under acidic conditions or by fluoride ions . The exact reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the exact structure. For example, the compound 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde has a boiling point of 224-226 °C and a density of 0.957 g/mL at 25 °C .Scientific Research Applications
Radioligand Synthesis
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide has been used in the synthesis of radioligands, specifically [(3)H]PSB-13253, a potent and selective GPR35 agonist. This involves radiolabeling through methylation followed by ester hydrolysis, providing insights into receptor binding affinity and selectivity for GPR35, a target for various biological studies (D. Thimm et al., 2013).
Directed Metalation
N-tert-Butyl-N-methyl-2-methoxybenzamide, closely related to this compound, demonstrates its utility in directed metalation reactions. This process has been used to synthesize various organic compounds, showcasing its importance in organic synthesis and drug discovery (D. Reitz & S. M. Massey, 1990).
Gas Chromatography and Mass Spectrometry
The tert-butyldimethylsilyl derivatives of oxyanions, including those derived from N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, have been analyzed using gas chromatography and mass spectrometry. This technique is crucial for chemical analysis, particularly in identifying and quantifying various compounds in complex mixtures (T. Mawhinney, 1983).
Synthesis of Complex Organic Molecules
In the synthesis of complex organic molecules, such as cryptophycin-24 (Arenastatin A), tert-butyldimethylsilyl groups, akin to those in this compound, play a crucial role. These groups are used for protection during synthesis and later removed, demonstrating the importance of this compound in the synthesis of bioactive molecules (M. Eggen et al., 2000).
Metabolic Studies
The compound has been used in studies exploring the metabolic conversion of various benzamides. This research is significant in understanding the metabolism of related compounds in biological systems (D. Ross et al., 1983).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(16)15-4/h7-10H,1-6H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOBLCHWJEIDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855841 |
Source
|
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337980-46-7 |
Source
|
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.